tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl ester group and a fluorenylmethyloxycarbonyl group, which provide protection to the amino acid during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate typically involves the protection of the amino group of D-serine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and degradation of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases such as piperidine.
Ester Hydrolysis: Conversion of the tert-butyl ester to the free carboxylic acid using acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling agents like DCC and HOBt (1-Hydroxybenzotriazole).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Ester Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: DCC and HOBt in DMF or dichloromethane.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Free Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.
Peptides: Coupling reactions yield dipeptides, tripeptides, and longer peptide chains.
Scientific Research Applications
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of custom peptides for research and development purposes.
Mechanism of Action
The mechanism of action of tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds. The compound does not have a specific biological target or pathway as it is mainly used as a synthetic intermediate .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-aspartate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(tert-butyl)-L-cysteine
- tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamate
Uniqueness
tert-Butyl (((9H-fluoren-9-yl)methoxy)carbonyl)-D-serinate is unique due to its specific configuration (D-serine) and the presence of both Fmoc and tert-butyl protecting groups. This combination provides stability and selectivity during peptide synthesis, making it a valuable tool in the synthesis of complex peptides and proteins .
Properties
Molecular Formula |
C22H25NO5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m1/s1 |
InChI Key |
ZYOWIDHANLLHNO-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.